molecular formula C20H30N6Na2O12S2 B561165 Glutathione disodium salt oxidized form CAS No. 103239-24-3

Glutathione disodium salt oxidized form

Cat. No. B561165
CAS RN: 103239-24-3
M. Wt: 656.6
InChI Key: DRFILBXQKYDTFW-JIWRMXRASA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glutathione disodium salt oxidized form, also known as L-Glutathione oxidized, is a compound with the empirical formula C20H30N6Na2O12S2 . It is a major intracellular antioxidant and detoxifying agent . It is produced by the oxidation of glutathione, a tripeptide composed of glutamic acid, cysteine, and glycine .


Synthesis Analysis

Glutathione disodium salt oxidized form is produced upon the reduction of hydroperoxide by glutathione peroxidases (GPXs) and can be reduced back to GSH through the NADPH-dependent enzyme glutathione reductase (GR) . The glutathione-related enzymes are usually considered to accompany the main non-enzymatic antioxidative compounds of the ascorbate–glutathione cycle .


Molecular Structure Analysis

The molecular weight of Glutathione disodium salt oxidized form is 656.59 g/mol . The molecular structure is characterized by two negatively charged carboxyl groups and a positively charged amino group at physiological pH values .


Chemical Reactions Analysis

Glutathione disodium salt oxidized form is involved in various chemical reactions. It is the preferred substrate of a number of seleno-proteins that detoxify the intra- and extra- cellular environments by converting hydrogen peroxide to water and organic hydroperoxides into water and organic alcohols . It can be reduced back to GSH through the NADPH-dependent enzyme glutathione reductase .


Physical And Chemical Properties Analysis

Glutathione disodium salt oxidized form is a white to off-white powder . It is soluble in water .

Scientific Research Applications

Antioxidant Measurement in Plasma or Tissue

Glutathione disodium salt oxidized form is used in the DTNB/glutathione reductase enzyme recycling method to determine plasma or tissue glutathione levels, which is crucial for assessing oxidative stress and antioxidant capacity .

Cell Culture Applications

In cell culture, it serves as an antioxidant and heavy metal detoxification agent, protecting cells from oxidative damage and enhancing cell viability and performance .

Oxidative Stress Indicator

The ratio of reduced glutathione to oxidized glutathione (GSH/GSSG) is a well-established indicator of oxidative stress within cells, with this compound being integral to the measurement .

Semen Processing and Evaluation

It has been utilized in semen processing and evaluation, likely due to its role in protecting spermatozoa from oxidative damage and improving sperm quality .

Antioxidative State and Capacity of Cells

The balance between the reduced form (GSH) and oxidized form (GSSG) of glutathione determines the antioxidative state and capacity of cells, which is essential for maintaining cellular health and function .

Biomedical Significance

Glutathione disulfide disodium salt represents the most common oxidized form of GSH in cells, highlighting its biomedical significance as a marker for cellular redox state .

Analytical Methods Development

This compound is pivotal in developing analytical methods for determining glutathione levels, which are important for various research applications including clinical diagnostics and biochemical studies .

Mechanism of Action

properties

IUPAC Name

disodium;(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxylatomethylamino)-3-oxopropyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N6O12S2.2Na/c21-9(19(35)36)1-3-13(27)25-11(17(33)23-5-15(29)30)7-39-40-8-12(18(34)24-6-16(31)32)26-14(28)4-2-10(22)20(37)38;;/h9-12H,1-8,21-22H2,(H,23,33)(H,24,34)(H,25,27)(H,26,28)(H,29,30)(H,31,32)(H,35,36)(H,37,38);;/q;2*+1/p-2/t9-,10-,11-,12-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRFILBXQKYDTFW-JIWRMXRASA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)NC(CSSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)[O-])N)C(=O)NCC(=O)[O-])C(C(=O)O)N.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)[O-])N)C(=O)NCC(=O)[O-])[C@@H](C(=O)O)N.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N6Na2O12S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

656.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

disodium;(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxylatomethylamino)-3-oxopropyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.